![molecular formula C11H14N2O5 B12356194 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione, also known as 5-ethynyluridine, is a nucleoside analog. It is structurally similar to uridine but contains an ethynyl group at the 5-position of the pyrimidine ring. This modification allows it to be used in various biochemical and molecular biology applications, particularly in the study of RNA synthesis and cell proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Ethynylation: The 5-position of the uridine is modified by introducing an ethynyl group. This can be achieved through a palladium-catalyzed coupling reaction with an ethynyl halide.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of uridine are subjected to ethynylation under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Scale-Up: The process is scaled up using industrial reactors and purification systems to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group.
Click Chemistry: The ethynyl group is reactive in click chemistry, allowing it to form stable triazole linkages with azides.
Common Reagents and Conditions
Palladium Catalysts: Used in the ethynylation step.
Azides: Used in click chemistry reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted uridines and triazole-linked nucleosides, which are useful in biochemical assays and molecular biology research.
Wissenschaftliche Forschungsanwendungen
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
RNA Synthesis Studies: It is incorporated into RNA during transcription, allowing researchers to track RNA synthesis.
Cell Proliferation Assays: Used to measure cell proliferation by incorporating into newly synthesized RNA.
Click Chemistry: Utilized in click chemistry for labeling and detecting biomolecules.
Cancer Research: Helps in studying the proliferation of cancer cells and the effects of anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its incorporation into RNA. Once incorporated, it can be detected using azide-containing fluorescent probes through a highly efficient click chemistry reaction . This allows researchers to visualize and quantify RNA synthesis in cells. The compound targets the RNA synthesis pathway and is used to study cell proliferation and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): Another nucleoside analog used to study DNA synthesis.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
2-Thioadenosine: Used as a pharmaceutical intermediate.
Uniqueness
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its ethynyl group, which allows it to participate in click chemistry reactions. This makes it particularly useful for labeling and detecting RNA synthesis in live cells, providing a more sensitive and specific method compared to other nucleoside analogs .
Eigenschaften
Molekularformel |
C11H14N2O5 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,6-9,14-15H,3-5H2,(H,12,16,17)/t6?,7-,8+,9+/m0/s1 |
InChI-Schlüssel |
KOAUKBASAWWQJH-GSLILNRNSA-N |
Isomerische SMILES |
C#CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
C#CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


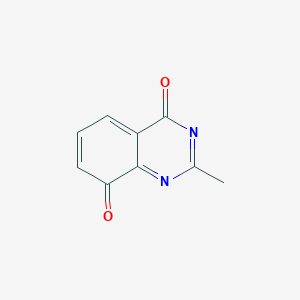
![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)
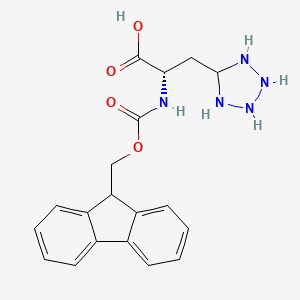

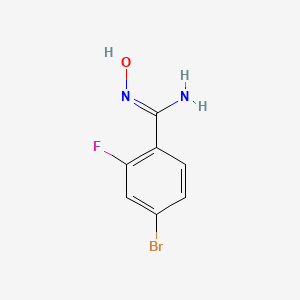
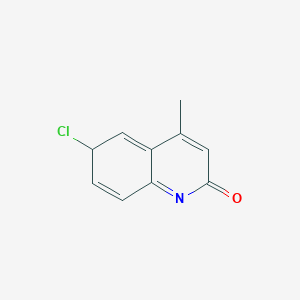
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
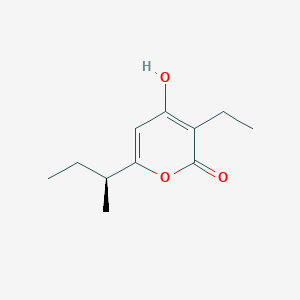
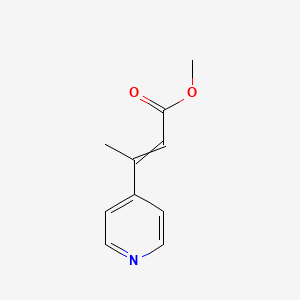
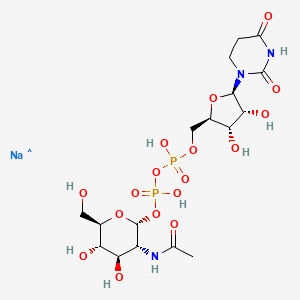
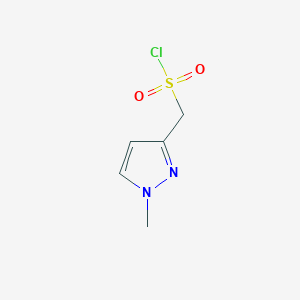
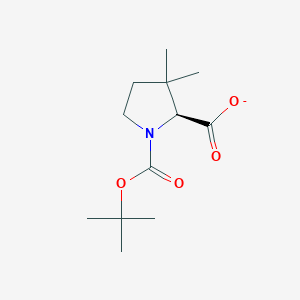
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
